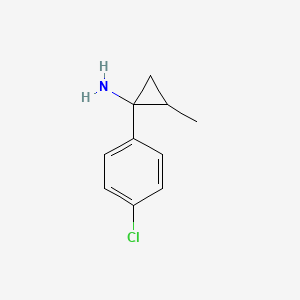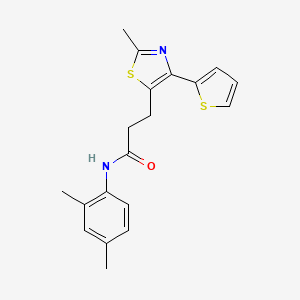![molecular formula C20H22N2O2S2 B3200323 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[4-(propan-2-yloxy)phenyl]propanamide CAS No. 1017663-15-8](/img/structure/B3200323.png)
3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[4-(propan-2-yloxy)phenyl]propanamide
概要
説明
3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[4-(propan-2-yloxy)phenyl]propanamide is a complex organic compound that features a thiazole ring substituted with a thiophene group and a phenyl ring substituted with a propan-2-yloxy group
作用機序
Target of Action
Compounds containing thiazole and imidazole rings have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
Compounds containing thiazole and imidazole rings are known to interact with their targets through various mechanisms, including inhibition or activation of enzymes, modulation of receptor activity, and interference with cellular signaling pathways .
Biochemical Pathways
Thiazole and imidazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, microbial infections, and neurological disorders .
Pharmacokinetics
Thiazole and imidazole derivatives are generally known for their good bioavailability and favorable pharmacokinetic profiles .
Result of Action
Thiazole and imidazole derivatives are known to exhibit a variety of effects at the molecular and cellular levels, including anti-inflammatory, antitumor, antimicrobial, and neuroprotective effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole and imidazole derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[4-(propan-2-yloxy)phenyl]propanamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution with Thiophene: The thiophene group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the thiazole derivative with 4-(propan-2-yloxy)aniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[4-(propan-2-yloxy)phenyl]propanamide has potential applications as a pharmacophore in the design of new drugs. Its structure suggests it could interact with biological targets such as enzymes or receptors, potentially leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene and thiazole rings.
類似化合物との比較
Similar Compounds
3-[2-methyl-4-(phenyl)-1,3-thiazol-5-yl]-N-[4-(propan-2-yloxy)phenyl]propanamide: Lacks the thiophene ring, which may affect its electronic properties and biological activity.
3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[4-(methoxy)phenyl]propanamide: Substitution of the propan-2-yloxy group with a methoxy group could alter its solubility and reactivity.
Uniqueness
The unique combination of the thiophene and thiazole rings in 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[4-(propan-2-yloxy)phenyl]propanamide provides it with distinct electronic properties and potential biological activities that are not present in similar compounds.
特性
IUPAC Name |
3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-(4-propan-2-yloxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-13(2)24-16-8-6-15(7-9-16)22-19(23)11-10-18-20(21-14(3)26-18)17-5-4-12-25-17/h4-9,12-13H,10-11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQAWBZDECWFHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC=C(C=C2)OC(C)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1-(2,4-Dichlorophenyl)cyclopentyl]methanamine](/img/structure/B3200270.png)


![N-(3,4-dimethoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3200298.png)





![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3200339.png)
